ZINC;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium
Overview
Description
ZINC;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium is a useful research compound. Its molecular formula is C22H40N2S10Zn and its molecular weight is 718.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is a precursor to dithiolene complexes and tetrathiafulvalenes , which are often used in the synthesis of new electron donors .
Mode of Action
The mode of action of Zn(dmit)2 involves its unusual reaction and application in the synthesis of new electron donors . The compound undergoes a reaction to form a bis(thioester) upon treatment with benzoyl chloride . This reaction is part of the process of creating new electron donors, which are crucial in the field of organic conducting materials .
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of new electron donors , which are key components in the study of organic conductors and superconductors .
Pharmacokinetics
It’s important to note that the compound is used primarily for research and development purposes .
Result of Action
The result of the action of Zn(dmit)2 is the creation of new electron donors . These electron donors are crucial in the study of organic conductors and superconductors . They are also used to construct donor-acceptor supramolecules for investigations related to molecular electronics .
Biochemical Analysis
Biochemical Properties
ZINC;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the unique structure of the compound. The compound’s ability to harvest light photons and inject the excited electrons into a photoanode, typically a metal oxide, determines the performance and operation range of the solar cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The LUMO of the metal complex lies at the edge of the TiO2 conduction band indicating, therefore, that electron injection from the complex excited state into the semiconductor surface is unlikely .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are yet to be fully understood. It is known that the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are significant .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. They involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are yet to be fully understood. It is known that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
zinc;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H20N.2C3H2S5.Zn/c2*1-5-9(6-2,7-3)8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-8H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRIVAQWJHZFOT-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2S10Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.